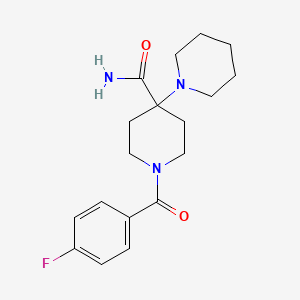

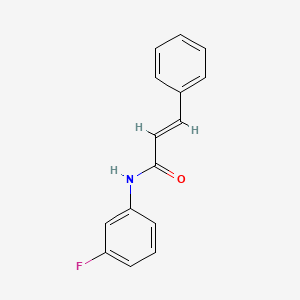

![molecular formula C17H13ClN2O3 B5558395 N-[4-(7-氯-4-氧代-4H-3,1-苯并噁嗪-2-基)苯基]丙酰胺](/img/structure/B5558395.png)

N-[4-(7-氯-4-氧代-4H-3,1-苯并噁嗪-2-基)苯基]丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide derivatives involves a series of chemical reactions starting from substituted anilines reacting with chlorobutanoyl chloride in aqueous basic medium. This reaction yields various electrophiles, which are then coupled with substituted piperazines or other nucleophiles in a polar aprotic medium to achieve the target compounds. These processes are detailed in protocols that include characterization by proton-nuclear magnetic resonance (1H NMR), carbon-nuclear magnetic resonance (13C NMR), and infrared (IR) spectral data, along with CHN analysis (Raza et al., 2019).

Molecular Structure Analysis

The molecular structure of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide and its derivatives has been elucidated using various spectroscopic techniques. 1H NMR and 13C NMR spectroscopy provide detailed insights into the hydrogen and carbon environments within the molecule, respectively, while IR spectroscopy offers information on the functional groups present. These analytical techniques confirm the structure of synthesized compounds and their intermediates, facilitating a deeper understanding of their chemical behavior (Chaudhuri et al., 2001).

Chemical Reactions and Properties

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide participates in various chemical reactions, including intramolecular cyclization and carbonylation processes. These reactions are pivotal in synthesizing complex organic molecules with potential biological activity. The compound’s reactivity is significantly influenced by its functional groups, allowing for selective transformations and the synthesis of derivatives with desired properties (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide, such as solubility, melting point, and stability, are crucial for its application in research and development. These properties are determined through empirical testing and play a vital role in the compound's handling, storage, and application in various experimental setups. The compound’s stability under different conditions and its solubility in various solvents are especially important for its use in chemical and biological assays (Antonović et al., 1997).

Chemical Properties Analysis

The chemical properties of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide, including its reactivity with various chemical agents, susceptibility to hydrolysis, and interaction with biological targets, are explored through comprehensive studies. These properties are integral to understanding the compound's potential applications and mechanisms of action in biological systems. Research into the compound's chemical behavior provides insights into its utility in developing pharmaceuticals, agrochemicals, and other chemical products (Jones et al., 2009).

科学研究应用

合成与分子表征

衍生物的合成与生物活性评估

Raza 等人 (2019) 的一项研究合成了各种 N-(取代苯基)-4-{(4-[(E)-3-苯基-2-丙烯基]-1-哌嗪基}丁酰胺,评估了它们对蘑菇酪氨酸酶的抑制潜力。一种衍生物显示出显着的生物活性,表明这些化合物在开发具有最小副作用的脱色药物中具有价值 (Raza 等人,2019)。

催化机理和聚合

李等人 (2014) 探讨了苯并噁嗪对氰酸酯聚合的催化机理,发现开环苯并噁嗪上的氧阴离子催化了聚合。这项研究提供了对苯并噁嗪衍生物的化学行为及其在材料科学中的潜力的见解 (李等人,2014)。

生物学和药理学活性

抗分枝杆菌剂

Waisser 等人 (2000) 合成了一系列苯并噁嗪衍生物,并评估了它们对结核分枝杆菌、堪萨斯分枝杆菌和鸟分枝杆菌的活性。研究发现,改变苯环上的取代基可以显着影响抗分枝杆菌活性,突出了这些化合物在治疗分枝杆菌感染中的潜力 (Waisser 等人,2000)。

属性

IUPAC Name |

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-2-15(21)19-12-6-3-10(4-7-12)16-20-14-9-11(18)5-8-13(14)17(22)23-16/h3-9H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFAILPGLMBOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5558337.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)